5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17682240
Molecular Formula: C10H13NO3S
Molecular Weight: 227.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3S |
|---|---|
| Molecular Weight | 227.28 g/mol |
| IUPAC Name | 5-[3-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H13NO3S/c12-5-8-7-14-4-3-11(8)10-2-1-9(6-13)15-10/h1-2,6,8,12H,3-5,7H2 |
| Standard InChI Key | YXDXRSXTSMHPQG-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC(N1C2=CC=C(S2)C=O)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiophene ring substituted at the 2-position with an aldehyde group and at the 5-position with a 3-(hydroxymethyl)morpholine moiety. The morpholine ring adopts a chair conformation, with the hydroxymethyl group (-CHOH) providing a polar substituent that enhances solubility in protic solvents . The aldehyde group at the thiophene 2-position introduces electrophilic reactivity, making the compound amenable to nucleophilic additions or condensations.
The SMILES notation and InChIKey provide unambiguous representations of its connectivity. X-ray crystallography data remain unavailable, but computational models predict planar geometry for the thiophene core and axial orientation for the hydroxymethyl group on the morpholine ring.
Physicochemical Characteristics
Table 1 summarizes key physicochemical parameters derived from experimental and computational studies:
Table 1: Physicochemical Properties of 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde
The absence of melting/boiling point data in open literature suggests stability challenges under thermal analysis conditions. Computational solubility predictions align with its polar functional groups, indicating compatibility with dimethyl sulfoxide (DMSO) and aqueous-organic mixtures.
Synthetic Methodologies
Patent-Based Synthesis Routes
A 2004 patent (WO2004060887A1) discloses a multi-step synthesis pathway for structurally related thiophene-morpholine hybrids, providing insights into plausible strategies for synthesizing 5-[3-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde:
-
Thiophene Core Functionalization:
5-Chlorothiophene-2-carbonyl chloride undergoes nucleophilic acyl substitution with (2S)-3-amino-propane-1,2-diol hydrochloride in a biphasic system (2-methyltetrahydrofuran/NaHCO), yielding an intermediate amide . -
Morpholine Ring Construction:
Cyclization of the diol-amide intermediate with 4-(4-aminophenyl)-3-morpholinone in the presence of -carbonyldiimidazole (CDI) facilitates morpholine ring formation. Reaction conditions critical to avoiding racemization include: -
Aldehyde Introduction:
While the patent focuses on carboxamide derivatives, analogous oxidation or deprotection steps could introduce the 2-carbaldehyde group. For example, MnO-mediated oxidation of a hydroxymethyl precursor or acidic hydrolysis of an acetal-protected aldehyde might be employed.
Challenges in Scale-Up
Key technical hurdles identified in related syntheses include:
-
Racemization Risk: The (S)-configured diol intermediate shows propensity for racemization at temperatures >100°C, necessitating strict thermal control .
-
Byproduct Management: Triphenylphosphine oxide and hydrazide byproducts from Mitsunobu reactions complicate purification, reducing atom economy to <40% in early routes .
-
Protective Group Strategy: Earlier approaches required phthalimide protection/deprotection cycles, which the patent route eliminates through direct coupling of stable intermediates .
Reactivity and Derivative Synthesis
Aldehyde-Driven Transformations
The 2-carbaldehyde group serves as a versatile handle for further functionalization:
-
Condensation Reactions:
Reactivity with primary amines (e.g., hydrazines, arylhydrazines) can yield Schiff bases or hydrazones, useful as ligands in coordination chemistry or protease inhibitors. -
Nucleophilic Additions:
Grignard reagents or organozinc species add to the aldehyde, enabling carbon-carbon bond formation. For instance, reaction with methylmagnesium bromide would produce a secondary alcohol derivative. -
Reductive Amination:
Coupling the aldehyde with amines under hydrogenation conditions generates secondary amines, a common strategy in drug candidate optimization.
Morpholine Modifications
The hydroxymethyl group on the morpholine ring permits additional derivatization:
-
Esterification/Acylation:
Treatment with acetyl chloride or anhydrides converts the -CHOH group to esters, modulating lipophilicity. -
Ether Formation: Williamson synthesis with alkyl halides introduces ether linkages, potentially enhancing blood-brain barrier penetration in CNS-targeted agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume